molecular formula C20H21FN4 B5463555 2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine

2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine

Cat. No.: B5463555
M. Wt: 336.4 g/mol
InChI Key: SVWXUNAVYLTEAW-UHFFFAOYSA-N
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Description

2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using a Mannich reaction involving formaldehyde, an amine, and a ketone.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine
  • 2-[[4-[4-(3-bromophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine
  • 2-[[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine

Uniqueness

The presence of the fluorine atom in 2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable candidate for drug development compared to its analogs with different substituents.

Properties

IUPAC Name

2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4/c21-17-5-3-4-16(12-17)19-13-23-24-20(19)15-7-10-25(11-8-15)14-18-6-1-2-9-22-18/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWXUNAVYLTEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=NN2)C3=CC(=CC=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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